N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(2-methyl-6-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12(2)17-8-6-7-13(3)18(17)20-19(21)14-9-15(22-4)11-16(10-14)23-5/h6-12H,1-5H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHZCVQMZLNUIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This method involves converting 3,5-dimethoxybenzoic acid to its acid chloride, followed by reaction with 2-isopropyl-6-methylaniline under basic conditions.
Procedure:
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Synthesis of 3,5-Dimethoxybenzoyl Chloride
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Reactants : 3,5-Dimethoxybenzoic acid (1.0 equiv), thionyl chloride (SOCl₂, 1.2 equiv).
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Conditions : Reflux in anhydrous dichloromethane (DCM) for 4–6 hours.
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Workup : Excess SOCl₂ is removed under reduced pressure.
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Amide Formation
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Reactants : 3,5-Dimethoxybenzoyl chloride (1.0 equiv), 2-isopropyl-6-methylaniline (1.1 equiv), triethylamine (Et₃N, 1.5 equiv).
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Solvent : DCM or tetrahydrofuran (THF).
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Conditions : Stir at 0°C → room temperature (RT) for 12–18 hours.
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Workup : Wash with 1M HCl, saturated NaHCO₃, and brine. Purify via silica gel chromatography (hexane/ethyl acetate).
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Data Table:
Mechanistic Insight :
The base (Et₃N) neutralizes HCl, driving the reaction forward. Steric hindrance from the ortho-isopropyl group may slow kinetics, necessitating extended reaction times.
Coupling Agent-Assisted Synthesis
Reaction Overview
Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) enhance efficiency by activating the carboxylic acid.
Procedure:
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Activation of Carboxylic Acid
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Reactants : 3,5-Dimethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.2 equiv).
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Solvent : DMF or acetonitrile.
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Conditions : Stir at RT for 1 hour.
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Amide Coupling
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Reactants : Activated acid (1.0 equiv), 2-isopropyl-6-methylaniline (1.1 equiv), DIPEA (2.0 equiv).
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Conditions : Stir at RT for 12–24 hours.
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Workup : Extract with ethyl acetate, wash with brine, and purify via recrystallization (methanol/water).
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Data Table:
Advantages : Avoids harsh acid chloride conditions; suitable for acid-sensitive substrates.
Benzotriazole Intermediate Route
Reaction Overview
N-Acylbenzotriazoles offer stable, reactive intermediates for amide bond formation under mild conditions.
Procedure:
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Synthesis of N-(3,5-Dimethoxybenzoyl)benzotriazole
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Reactants : 3,5-Dimethoxybenzoic acid (1.0 equiv), 1-(methylsulfonyl)benzotriazole (1.2 equiv).
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Solvent : THF.
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Conditions : Stir at RT for 3 hours.
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Amide Formation
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Reactants : N-(3,5-Dimethoxybenzoyl)benzotriazole (1.0 equiv), 2-isopropyl-6-methylaniline (1.1 equiv).
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Solvent : THF or ethyl acetate.
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Conditions : Stir at RT for 6–8 hours.
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Workup : Filter and wash with cold methanol.
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Data Table:
Mechanistic Insight : Benzotriazole acts as a leaving group, facilitating nucleophilic attack by the amine.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Acid Chloride | 65–75 | 95 | Low | High |
| Coupling Agents | 80–85 | 98 | Moderate | Moderate |
| Benzotriazole Intermediate | 90–96 | 99 | High | Low |
Key Considerations :
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Acid Chloride : Cost-effective but requires handling corrosive reagents.
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Coupling Agents : Balanced efficiency and purity; preferred for lab-scale synthesis.
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Benzotriazole : High yields but limited scalability due to reagent cost.
Troubleshooting and Optimization
Chemical Reactions Analysis
Types of Reactions
N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific context and application.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities between N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide and related compounds from the evidence:
Key Observations
In contrast, Isoxaben () uses 2,6-dimethoxy substitution, which may alter binding affinity in herbicidal applications. Steric Bulk: The 2-isopropyl-6-methylphenyl group in the target compound introduces significant steric hindrance compared to the isoxazolyl group in Isoxaben or the pyran-methyl group in . This could reduce enzymatic degradation or influence molecular recognition in biological systems.
Biological and Catalytic Relevance: Isoxaben () is a commercial herbicide, suggesting that benzamides with bulky amine moieties and methoxy groups are effective in disrupting plant cell wall synthesis. The compound from was synthesized for gold-catalyzed heteroarylation, indicating that 3,5-dimethoxybenzamides can act as directing groups in transition-metal catalysis. The target compound’s methoxy groups may similarly facilitate catalytic applications.
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (353.45 g/mol) compared to (327.37 g/mol) may reduce solubility in polar solvents, impacting bioavailability or reaction efficiency.
Biological Activity
N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide is a compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a benzamide core modified with isopropyl and methoxy groups. The chemical formula can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 285.37 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may exhibit the following mechanisms:
- Enzyme Inhibition : It has been investigated for its potential to inhibit certain enzymes linked to cancer progression and microbial growth.
- Receptor Modulation : The compound may interact with specific receptors, altering their activity and influencing physiological responses.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values vary based on the specific strain tested.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Research Findings
Recent investigations into the pharmacological profiles of this compound have highlighted its potential therapeutic applications:
- Antioxidant Activity : The compound exhibited significant antioxidant properties, scavenging free radicals effectively in various assays.
- Neuroprotective Effects : Preliminary studies suggest that it may protect neuronal cells from oxidative stress-induced damage, indicating potential use in neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for N-(2-isopropyl-6-methylphenyl)-3,5-dimethoxybenzamide, and how can purity be ensured?
- Methodological Answer :
- Synthesis : Use nucleophilic acyl substitution between 3,5-dimethoxybenzoyl chloride and 2-isopropyl-6-methylaniline. Perform the reaction in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient elution) or recrystallization from ethanol.
- Purity Validation : Monitor by TLC (Rf comparison) and confirm via HPLC (≥98% purity) .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for methoxy, isopropyl, and aromatic protons. Compare coupling constants to confirm substitution patterns.
- FTIR : Validate carbonyl (C=O, ~1650 cm⁻¹) and methoxy (~2850 cm⁻¹) groups.
- X-ray Crystallography : Resolve absolute configuration (e.g., torsion angles between benzamide and aryl groups) as demonstrated in analogous benzamide structures .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity against a specific enzyme target?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., methoxy to ethoxy, isopropyl to tert-butyl) to probe steric/electronic effects.
- In Vitro Assays : Test inhibitory activity (IC50) using fluorescence-based enzymatic assays. Include positive controls (e.g., known inhibitors).
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses and affinity scores. Validate with molecular dynamics (MD) simulations (GROMACS) .
Q. How should researchers address contradictions in reported biological activity data (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Standardized Protocols : Replicate assays under identical conditions (e.g., buffer pH, temperature, enzyme concentration).
- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics and cell-based assays (e.g., cytotoxicity in HEK293 cells).
- Statistical Analysis : Apply ANOVA to assess inter-laboratory variability. Report confidence intervals for IC50 values .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Solubility Screening : Use the shake-flask method in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and DMSO for reference.
- Formulation : Employ co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation.
- Analytical Validation : Quantify solubility via UV-Vis spectroscopy (λmax ~280 nm) or HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
